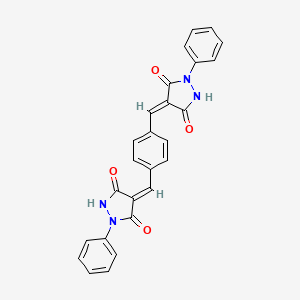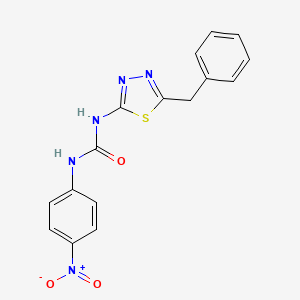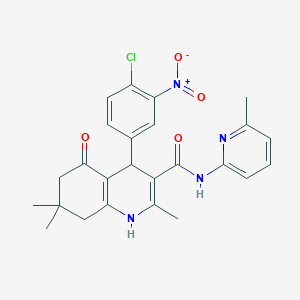![molecular formula C19H14N4O3S2 B4976805 N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4976805.png)
N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide, also known as NT-3, is a chemical compound that has been widely used in scientific research due to its numerous biochemical and physiological effects. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
Mechanism of Action
N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide acts as a potent inhibitor of PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This leads to the accumulation of phosphorylated proteins, which can then activate downstream signaling pathways. N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide has been shown to be selective for certain PTPs, such as PTP1B and SHP2, and has little to no activity against other phosphatases, such as alkaline phosphatase.
Biochemical and Physiological Effects:
N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide can reduce tumor growth in mouse models of cancer and improve glucose tolerance in mouse models of diabetes. Additionally, N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide in lab experiments is its potent inhibitory activity against PTPs. This allows researchers to study the effects of PTP inhibition on cellular signaling pathways and disease states. Additionally, N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have low toxicity in animal studies, making it a relatively safe compound to use in lab experiments. However, one of the limitations of using N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide. One area of interest is the development of N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide analogs that have improved solubility and pharmacokinetic properties. Another area of interest is the identification of new PTP targets for N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide, which could expand its potential therapeutic applications. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the biochemical and physiological effects of N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide.
Synthesis Methods
The synthesis of N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide involves several steps. First, 4-nitroaniline is reacted with thiosemicarbazide to form 4-(4-nitrophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3-phenylacryloyl chloride to form N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide. The overall yield of this synthesis method is approximately 30%.
Scientific Research Applications
N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide has been widely used in scientific research due to its potent inhibitory activity against PTPs. PTPs play a critical role in regulating cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders. By inhibiting PTPs, N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide has the potential to modulate these signaling pathways and provide a therapeutic benefit for these diseases. Additionally, N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
(E)-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S2/c24-17(11-6-13-4-2-1-3-5-13)21-18(27)22-19-20-16(12-28-19)14-7-9-15(10-8-14)23(25)26/h1-12H,(H2,20,21,22,24,27)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJHWLCAPLQMKV-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4976785.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-thiophenecarboxamide](/img/structure/B4976788.png)
![2-iodo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4976795.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4976808.png)

